molecular formula C7H6FNO2 B072951 Methyl 6-fluoropyridine-3-carboxylate CAS No. 1427-06-1

Methyl 6-fluoropyridine-3-carboxylate

Cat. No. B072951
CAS RN: 1427-06-1
M. Wt: 155.13 g/mol
InChI Key: HLYBWNNPVXFCPZ-UHFFFAOYSA-N
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Description

Methyl 6-fluoropyridine-3-carboxylate is a pyridine derivative . It can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency .


Synthesis Analysis

The synthesis of Methyl 6-fluoropyridine-3-carboxylate involves the use of potassium carbonate in N,N-dimethyl-formamide . The reaction mixture is stirred overnight at room temperature, then partitioned between ethyl acetate and water .


Molecular Structure Analysis

The molecular formula of Methyl 6-fluoropyridine-3-carboxylate is C7H6FNO2 . The molecular weight is 155.13 g/mol .


Chemical Reactions Analysis

Methyl 6-fluoropyridine-3-carboxylate is readily used to functionalise molecular scaffolds for synthesising active pharmaceutical ingredients (APIs), through nucleophilic aromatic substitution on the fluoride group .


Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 6-fluoropyridine-3-carboxylate include a molecular weight of 155.13 g/mol . It has a topological polar surface area of 39.2 Ų . The compound has a molar refractivity of 35.47 .

Scientific Research Applications

Synthesis Intermediate for Active Pharmaceutical Ingredients (APIs)

“Methyl 6-fluoropyridine-3-carboxylate” is used as a synthesis intermediate for APIs . APIs are the active ingredients in medications that produce the intended effects. The compound’s unique structure and properties can contribute to the effectiveness of the final pharmaceutical product.

Building Block for Fluorinated Compounds

This compound is a fluorinated building block . Fluorinated compounds are widely used in the pharmaceutical and agrochemical industries due to their unique properties, such as increased stability and altered reactivity.

Metal-Chelating Ligands

“Methyl 6-fluoropyridine-3-carboxylate” can be used to synthesize metal-chelating ligands . These ligands can bind to metal ions, forming a chelate complex. This property is useful in various areas of chemistry and biochemistry, including catalysis and environmental remediation.

Catalysts

The compound can also be used in the synthesis of catalysts . Catalysts are substances that increase the rate of chemical reactions without being consumed in the process. They are crucial in many industrial chemical processes.

Synthesis of Herbicides and Insecticides

Fluorinated pyridines, which can be synthesized from “Methyl 6-fluoropyridine-3-carboxylate”, have been used as starting materials for the synthesis of some herbicides and insecticides . These substances can help control unwanted plants and insects in agriculture.

Research and Development

“Methyl 6-fluoropyridine-3-carboxylate” is used in research and development . Scientists can use this compound to explore new reactions, synthesize new compounds, or study its properties and interactions.

Safety and Hazards

Methyl 6-fluoropyridine-3-carboxylate is considered hazardous . It has hazard statements H302 - H318 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

methyl 6-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYBWNNPVXFCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548564
Record name Methyl 6-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-fluoropyridine-3-carboxylate

CAS RN

1427-06-1
Record name Methyl 6-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-fluoropyridine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A round bottom flask was charged with K2CO3 (191 g, 1380 mmol), 6-fluoronicotinic acid (77.8 g, 551 mmol) and dimethylformamide (551 mL). Methyl iodide (51.5 mL, 827 mmol) was then added in one portion at room temperature and mixture stirred overnight at room temperature. The reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed three times with water and once with brine, and then dried over Na2SO4. Purification by silica gel flash chromatography (ethyl acetate/dichloromethane) gave 6-fluoro-nicotinic acid methyl ester (71.8 g, 84%) as a white solid. 1H NMR (400 MHz, CDCl3, δ): 3.96 (s, 3H) 7.01 (dd, J=8.58, 2.93 Hz, 1H) 8.41 (ddd, J=8.49, 7.61, 2.44 Hz, 1H) 8.89 (d, J=2.34 Hz, 1H); MS (M+1): 156.1.
Name
Quantity
191 g
Type
reactant
Reaction Step One
Quantity
77.8 g
Type
reactant
Reaction Step One
Quantity
551 mL
Type
solvent
Reaction Step One
Quantity
51.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 6-fluoronicotinic acid (255 mg, 1.32 mmol) in methanol (5 mL) at room temperature was added (trimethylsilyl)diazomethane (4.0 mL, 2 M in diethyl ether, 8.0 mmol). The reaction mixture was stirred at room temperature for 30 min and concentrated. Methyl 6-fluoronicotinate (129 mg, 47%) was used without further purification: NMR (600 MHz, DMSO-d6) δ 8.79 (d, J=2.6 Hz, 1H), 8.47 (td, J=7.9, 2.6 Hz, 1H), 7.35 (ddd, J=8.5, 2.6, 0.6 Hz, 1H), 3.88 (s, 3H); ESIMS calcd 156.0 (M++H), found 156.1 (M++H).
Quantity
255 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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